molecular formula C12H22O B14647347 6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl- CAS No. 53249-08-4

6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-

Cat. No.: B14647347
CAS No.: 53249-08-4
M. Wt: 182.30 g/mol
InChI Key: URHVLLSSWLLYGK-UHFFFAOYSA-N
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Description

6-Oxabicyclo[321]octane, 7-(1,1-dimethylethyl)-8-methyl- is a bicyclic organic compound with a unique structure that includes an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl- typically involves multiple steps. One common method starts with the preparation of 6-oxabicyclo[3.2.1]oct-3-en-7-one. This intermediate is then subjected to a series of reactions, including the opening of the lactone ring with amines to form amides, which are subsequently reduced with lithium aluminium hydride to yield amino alcohols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like manganese dioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminium hydride.

    Substitution: Substitution reactions can occur at different positions on the bicyclic ring system.

Common Reagents and Conditions

    Oxidation: Manganese dioxide is commonly used for oxidation reactions.

    Reduction: Lithium aluminium hydride is a standard reagent for reduction.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino alcohols and ketones .

Scientific Research Applications

6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action for 6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl- involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, which allow it to participate in different biological and chemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

53249-08-4

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

7-tert-butyl-8-methyl-6-oxabicyclo[3.2.1]octane

InChI

InChI=1S/C12H22O/c1-8-9-6-5-7-10(8)13-11(9)12(2,3)4/h8-11H,5-7H2,1-4H3

InChI Key

URHVLLSSWLLYGK-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCCC1OC2C(C)(C)C

Origin of Product

United States

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